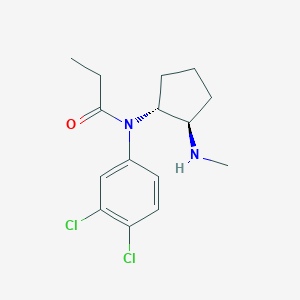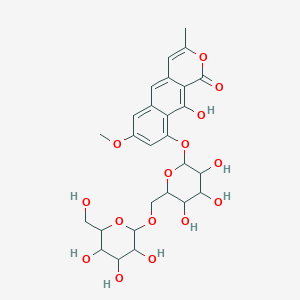
Cassiaside C
説明
Cassiaside C is a naphtho-alpha-pyrone tetraglucoside isolated from Cassia seeds, notably from Cassia obtusifolia L. This compound has garnered attention for its strong antiallergic activity. The unique naphtho-alpha-pyrone structure of Cassiaside C embodies a significant interest for synthetic and medicinal chemistry due to its biological activities and challenging chemical structure for synthesis (Zhang & Yu, 2003).
Synthesis Analysis
The total synthesis of Cassiaside C has been achieved employing glycosyl trifluoroacetimidates as glycosylation agents. The synthesis approach involves the construction of the naphtho-alpha-pyrone structure through the condensation of orsellinate with pyrone in the presence of LDA, as developed by Staunton and co-workers. A significant challenge in the synthesis is the minimal reactivity of the naphthol of toralactone as an acceptor, which necessitates the use of an excess amount of the glycosyl donors under specific catalytic conditions to achieve excellent yields of the coupling product (Zhang & Yu, 2003).
Molecular Structure Analysis
Cassiaside C's molecular structure is characterized by its naphtho-alpha-pyrone core, attached to a tetraglucoside moiety. The structure elucidation is based on various spectroscopic techniques, including NMR and mass spectrometry. The glycosylation pattern and the specific linkage of glucose units play a crucial role in its biological activity and stability.
Chemical Reactions and Properties
The compound exhibits strong antiallergic activities, which can be attributed to its unique molecular structure. The naphtho-alpha-pyrone core of Cassiaside C is essential for its activity, as it interacts with biological targets to exert its effects. The synthesis process itself involves a series of chemical reactions, including glycosylation, condensation, and catalysis, to construct its complex structure.
Physical Properties Analysis
While specific details on the physical properties of Cassiaside C, such as melting point, solubility, and crystalline form, are not explicitly provided in the literature, these properties are typically investigated to optimize extraction, purification, and formulation processes for potential therapeutic applications.
Chemical Properties Analysis
Cassiaside C's chemical properties, including its reactivity and stability, are influenced by its glycosidic linkages and the naphtho-alpha-pyrone moiety. The compound's biological activity is closely related to its chemical structure, where the arrangement of glucoside units and the core structure determine its interaction with biological molecules and subsequent antiallergic effects.
科学的研究の応用
Methods of Application or Experimental Procedures: The study investigated whether Cassiaside C napthopyrone from Cassiae semen inhibits M1 polarization by downregulating glycolysis . The expression of inducible nitric oxide synthase and cyclooxygenase-2 and the phosphorylation of nuclear factor kappa B were measured, all of which are upregulated in lipopolysaccharide (LPS)/interferon (IFN)-γ-treated Raw264.7 cells and peritoneal macrophages .
Results or Outcomes: The study found that Cassiaside C reduced the expression of inducible nitric oxide synthase and cyclooxygenase-2 and the phosphorylation of nuclear factor kappa B . Moreover, Cassiaside C-treated macrophages showed marked suppression of LPS/IFN-γ-induced HIF-1α, pyruvate dehydrogenase kinase 1, and lactate dehydrogenase A expression, along with downregulation of the phosphoinositide 3-kinases (PI3K)/AKT/mTORC1 signaling pathway . Consequently, Cassiaside C attenuated enhanced glycolysis and lactate production, but rescued diminished oxidative phosphorylation, in M1 polarized macrophages .
Methods of Application or Experimental Procedures: The antioxidant activity of Cassiaside C is often evaluated using various in vitro assays, such as the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay . These assays measure the ability of Cassiaside C to neutralize harmful free radicals, which are molecules that can cause cellular damage .
Results or Outcomes: Studies have shown that Cassiaside C possesses strong antioxidant activity, which can help protect cells from damage caused by free radicals . This makes it a potential therapeutic agent for conditions associated with oxidative stress, such as cardiovascular diseases, neurodegenerative diseases, and aging .
Methods of Application or Experimental Procedures: The anti-allergic activity of Cassiaside C is typically evaluated using in vitro assays that measure the release of histamine from mast cells in response to an antigen-antibody reaction . These assays help determine the ability of Cassiaside C to inhibit this reaction and thus prevent the allergic response .
Results or Outcomes: Studies have shown that Cassiaside C can effectively inhibit the histamine release from mast cells, suggesting its potential as a therapeutic agent for allergic conditions .
Methods of Application or Experimental Procedures: The anti-inflammatory activity of Cassiaside C is typically evaluated using various in vitro assays that measure the release of pro-inflammatory cytokines from immune cells in response to an inflammatory stimulus . These assays help determine the ability of Cassiaside C to inhibit this reaction and thus prevent the inflammatory response .
Results or Outcomes: Studies have shown that Cassiaside C can effectively inhibit the release of pro-inflammatory cytokines from immune cells, suggesting its potential as a therapeutic agent for inflammatory conditions .
Methods of Application or Experimental Procedures: The skincare benefits of Cassiaside C are often evaluated using various in vitro assays, such as the collagen synthesis assay and the melanin synthesis assay . These assays measure the ability of Cassiaside C to promote collagen synthesis and inhibit melanin synthesis, both of which are important for maintaining skin health .
Results or Outcomes: Studies have shown that Cassiaside C can promote collagen synthesis and inhibit melanin synthesis, suggesting its potential as a skincare ingredient .
特性
IUPAC Name |
10-hydroxy-7-methoxy-3-methyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxybenzo[g]isochromen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O15/c1-9-3-10-4-11-5-12(37-2)6-13(16(11)20(31)17(10)25(36)39-9)40-27-24(35)22(33)19(30)15(42-27)8-38-26-23(34)21(32)18(29)14(7-28)41-26/h3-6,14-15,18-19,21-24,26-35H,7-8H2,1-2H3/t14-,15-,18-,19-,21+,22+,23-,24-,26-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGJNKYTLIUCMX-YUMVGKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=CC(=CC(=C3C(=C2C(=O)O1)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=CC3=CC(=CC(=C3C(=C2C(=O)O1)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201317838 | |
| Record name | Cassiaside C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cassiaside C | |
CAS RN |
119170-52-4 | |
| Record name | Cassiaside C | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119170-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cassiaside C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



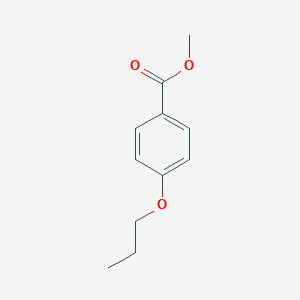

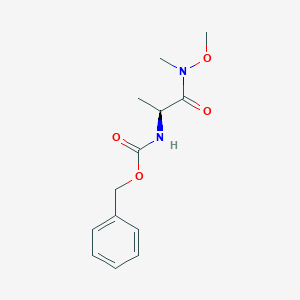
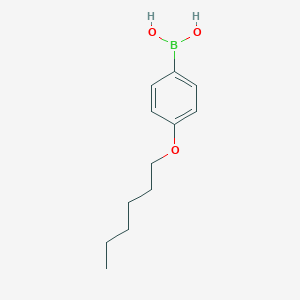
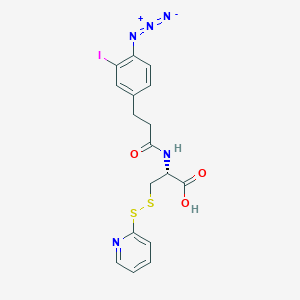

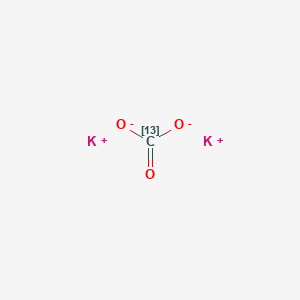

![3-(2-Oxopropyl)-5-[11-hydroxy-6-oxo-11-[[tetrahydro-5-(1-hydroxytridecyl)furan]-2-yl]undecyl]dihydro](/img/structure/B38568.png)
![Cyclopenta[b]pyrrole-1(2H)-carboxaldehyde, 3,3a,6,6a-tetrahydro-2-methyl-(9CI)](/img/structure/B38570.png)
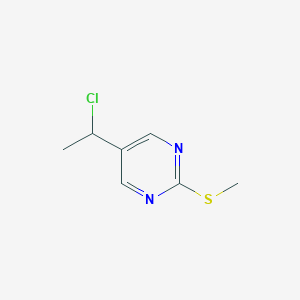

![Benzenesulfonamide,N,N-diethyl-4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B38574.png)
